N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features a thiadiazole ring and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiocarbonyl compounds under controlled conditions.
Synthesis of the Phthalazinone Moiety: This involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the phthalazinone moiety through an acetamide linkage. This can be achieved using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biochemical pathways. The thiadiazole ring and phthalazinone moiety may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-1-yl)acetamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydroquinoxalin-1-yl)acetamide
Uniqueness
The uniqueness of This compound lies in its specific combination of the thiadiazole and phthalazinone structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H13N5O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(16-15-20-19-14(23-15)8-5-6-8)7-11-9-3-1-2-4-10(9)13(22)18-17-11/h1-4,8H,5-7H2,(H,18,22)(H,16,20,21) |
InChI Key |
XMLVLMTWPYWHID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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